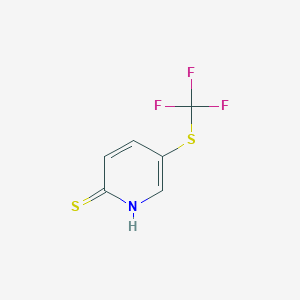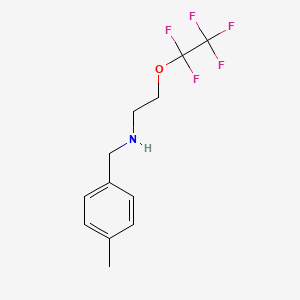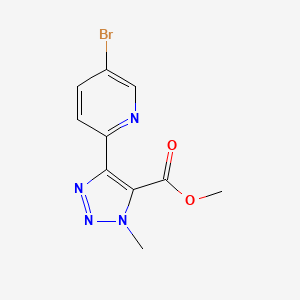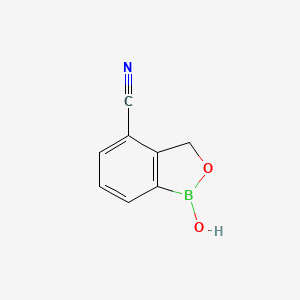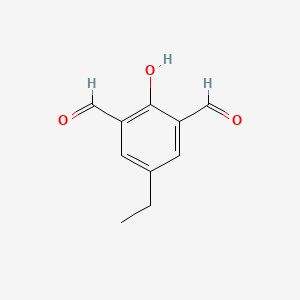
4-(Dinitromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dinitromethyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a dinitromethyl group. This compound is part of the broader class of phenols, which are known for their aromatic ring structures and hydroxyl groups. Phenols are widely used in various industrial applications due to their chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dinitromethyl)phenol typically involves the nitration of phenol. One common method is the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture. This method yields a high purity product with an efficiency of up to 80% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques allows for the efficient production of this compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-(Dinitromethyl)phenol undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, each with unique properties and applications.
Scientific Research Applications
4-(Dinitromethyl)phenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Dinitromethyl)phenol involves its ability to uncouple oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to increased metabolic rates and energy expenditure . The compound targets mitochondrial enzymes and pathways involved in energy production, making it a valuable tool in metabolic studies.
Comparison with Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.
4-Nitrophenol: Used in the synthesis of pharmaceuticals and as an intermediate in the production of dyes.
2,4,6-Trinitrophenol (Picric Acid): Employed in the manufacture of explosives and as a reagent in chemical analysis.
Uniqueness: 4-(Dinitromethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a compound of significant interest in both research and industry.
Properties
Molecular Formula |
C7H6N2O5 |
|---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
4-(dinitromethyl)phenol |
InChI |
InChI=1S/C7H6N2O5/c10-6-3-1-5(2-4-6)7(8(11)12)9(13)14/h1-4,7,10H |
InChI Key |
YPINBTONQOJRNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C([N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11759606.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11759609.png)
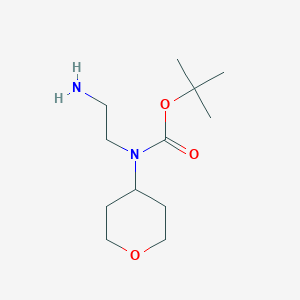

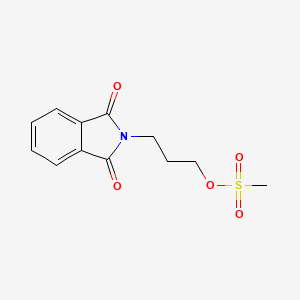
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate](/img/structure/B11759634.png)

![[(4-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11759640.png)
